エピメジンB

概要

説明

この化合物は、特に骨粗鬆症やその他の骨関連疾患の治療における潜在的な治療特性で知られています . エピメジン B は、エゾウコギ属に含まれる主要な生物活性成分の 1 つであり、その薬効に貢献しています。

科学的研究の応用

エピメジン B は、その潜在的な治療応用について広く研究されています。

作用機序

エピメジン B は、主にさまざまなシグナル伝達経路の調節を通じて効果を発揮します。

生化学分析

Biochemical Properties

Epimedin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as chalcone synthase and dihydroflavonol 4-reductase, which are involved in the flavonoid biosynthesis pathway . The nature of these interactions involves the promotion of enzyme activity, leading to increased production of flavonoids under certain conditions .

Cellular Effects

Epimedin B has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Epimedin B has been shown to promote tyrosinase activity, which contributes to melanin biosynthesis, and upregulate the protein expression of tyrosinase families by activating the MAPK/ERK1/2 signal pathway .

Molecular Mechanism

The molecular mechanism of Epimedin B involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Epimedin B has been found to facilitate NLRP3 inflammasome activation under synergistic induction of mitochondrial reactive oxygen species, resulting in activation of Caspase-1 and IL-1β secretion .

Temporal Effects in Laboratory Settings

The effects of Epimedin B change over time in laboratory settings. Studies have shown that the flavonoid contents, including Epimedin B, vary with different light intensity levels . The highest Epimedin B content was observed under a specific light intensity level . This suggests that Epimedin B’s stability, degradation, and long-term effects on cellular function can be influenced by environmental factors.

Dosage Effects in Animal Models

The effects of Epimedin B vary with different dosages in animal models. For instance, Epimedin B has been shown to exhibit potent melanogenic and repigmented effects in multi-melanocytes, normal human skin tissue, and vitiligo perilesional areas, dependent on concentration and amount of time

Metabolic Pathways

Epimedin B is involved in several metabolic pathways. It interacts with enzymes such as chalcone synthase and dihydroflavonol 4-reductase in the flavonoid biosynthesis pathway . The interaction with these enzymes can affect metabolic flux or metabolite levels, potentially promoting the accumulation of flavonoids .

Transport and Distribution

Epimedin B is transported and distributed within cells and tissues. Studies have shown that poor bioavailability of Epimedin B is the result of poor intrinsic permeability and efflux by apical efflux transporters . This suggests that Epimedin B interacts with transporters or binding proteins, affecting its localization or accumulation.

準備方法

合成経路と反応条件: エピメジン B は、酵素加水分解を含むさまざまな方法で合成できます。効率的な方法の 1 つには、酢酸プロピルと HAc-NaAc バッファー (pH 4.5) で構成される二相系で β-グルカナーゼを使用する方法があります。 反応は 60°C で 1 時間行われ、エピメジン B がサジッタトシド B に完全に加水分解されます .

工業生産方法: エピメジン B の工業生産には、通常、エゾウコギ属植物からの抽出が含まれます。このプロセスには、植物材料の収穫、乾燥、エタノールやメタノールなどの溶媒を使用した生物活性化合物の抽出が含まれます。 次に、クロマトグラフィー技術を使用して抽出物を精製して、エピメジン B を単離します .

化学反応の分析

反応の種類: エピメジン B は、加水分解、酸化、およびグリコシル化を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: 二相系で β-グルカナーゼを使用する酵素加水分解。

酸化: 過酸化水素などの酸化剤を制御された条件下で使用できます。

グリコシル化: グリコシル化反応は、グリコシルトランスフェラーゼを使用して行うことができます。

形成される主要な生成物:

加水分解: エピメジン B の加水分解から形成される主要な生成物は、サジッタトシド B です.

酸化: 酸化により、使用される条件に応じて、さまざまな酸化された誘導体が生成される可能性があります。

類似化合物との比較

エピメジン B は、エゾウコギ属に見られるその他のフラボノイド配糖体、たとえばエピメジン A、エピメジン C、イカリインなど、構造的に類似しています . しかし、エピメジン B は、その特定のグリコシル化パターンと強力な骨形成活性で特徴付けられます。

エピメジン A: 構造は似ていますが、グリコシル化パターンが異なります。

エピメジン C: アグリコンは似ていますが、異なる糖部分を持っています。

イカリイン: 媚薬効果や抗炎症効果を含む、より幅広い生物活性で知られています.

特性

IUPAC Name |

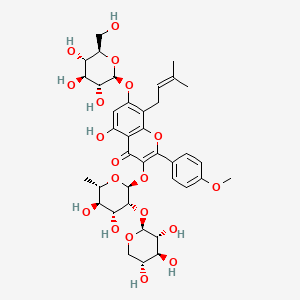

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZZCFAOOWZSRX-LRHLXKJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149341 | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110623-73-9 | |

| Record name | Epimedin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epimedin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。